molecular formula C23H26ClN7O2 B11189668 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11189668
M. Wt: 467.9 g/mol
InChI Key: WLDZRSSFRQFCTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-N2-(3-CHLORO-2-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a benzodioxole moiety, a piperazine ring, and a triazine core

Preparation Methods

The synthesis of 6-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-N2-(3-CHLORO-2-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with dichloromethane under basic conditions to form the benzodioxole ring.

    Synthesis of the Piperazine Intermediate: The benzodioxole intermediate is then reacted with piperazine to form the piperazine derivative.

    Formation of the Triazine Core: The piperazine derivative is further reacted with cyanuric chloride to form the triazine core.

    Final Coupling Reaction: The final step involves coupling the triazine intermediate with 3-chloro-2-methylaniline under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions .

Chemical Reactions Analysis

6-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-N2-(3-CHLORO-2-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can occur at the triazine core using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group on the triazine ring, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures to control the reaction kinetics. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-N2-(3-CHLORO-2-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-N2-(3-CHLORO-2-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

6-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-N2-(3-CHLORO-2-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE can be compared with other similar compounds, such as:

    1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound also contains a benzodioxole moiety but lacks the piperazine and triazine components.

    (2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: This compound has a similar benzodioxole structure but differs in its ester functional group and conjugated diene system.

The uniqueness of 6-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-N2-(3-CHLORO-2-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE lies in its combination of the benzodioxole, piperazine, and triazine moieties, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C23H26ClN7O2

Molecular Weight

467.9 g/mol

IUPAC Name

6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C23H26ClN7O2/c1-15-17(24)3-2-4-18(15)26-23-28-21(27-22(25)29-23)13-31-9-7-30(8-10-31)12-16-5-6-19-20(11-16)33-14-32-19/h2-6,11H,7-10,12-14H2,1H3,(H3,25,26,27,28,29)

InChI Key

WLDZRSSFRQFCTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.